1,4-Dioxocine-6-carbaldehyde
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Overview
Description
1,4-Dioxocine-6-carbaldehyde is an organic compound with the molecular formula C6H6O2 It is a heterocyclic compound containing both oxygen and carbon atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dioxocine-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of carboxylic acids and amines, followed by acid-mediated cyclization to form the desired ring structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dioxocine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,4-Dioxocine-6-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a precursor for biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dioxocine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
1,4-Benzodioxane-6-carboxaldehyde: Similar in structure but contains a benzene ring fused with a dioxane ring.
1,4-Dioxocin: A related compound with a similar ring structure but different functional groups.
Uniqueness: 1,4-Dioxocine-6-carbaldehyde is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable intermediates makes it valuable in synthetic chemistry and research.
Properties
CAS No. |
85553-97-5 |
---|---|
Molecular Formula |
C7H6O3 |
Molecular Weight |
138.12 g/mol |
IUPAC Name |
1,4-dioxocine-6-carbaldehyde |
InChI |
InChI=1S/C7H6O3/c8-5-7-1-2-9-3-4-10-6-7/h1-6H |
InChI Key |
QDGNLJGBOMVNFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=COC=C1C=O |
Origin of Product |
United States |
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